molecular formula C7H13NS B13095445 Azocane-2-thione CAS No. 22928-63-8

Azocane-2-thione

Cat. No.: B13095445
CAS No.: 22928-63-8
M. Wt: 143.25 g/mol
InChI Key: ZLUNIUCVHBOLSC-UHFFFAOYSA-N
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Description

Azocane-2-thione is an organosulfur compound with the molecular formula C₇H₁₃NS . It consists of a seven-membered ring containing nitrogen and sulfur atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: Azocane-2-thione can be synthesized through several methods. One common approach involves the reaction of azocane with sulfur sources under specific conditions. For instance, the reaction of azocane with carbon disulfide in the presence of a base can yield this compound. Another method involves the use of elemental sulfur and azocane derivatives under controlled temperature and pressure .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions: Azocane-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Azocane-2-thione has diverse applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, enabling the creation of complex molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in drug development, particularly for targeting specific enzymes and pathways.

    Industry: this compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which azocane-2-thione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfur atom in the thione group can form covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison: Azocane-2-thione is unique due to its seven-membered ring structure, which imparts different chemical and physical properties compared to the five-membered rings of thiazolidine-2-thione and 2-imino-1,3-dithiolane.

Biological Activity

Azocane-2-thione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications. We will also present data tables summarizing key findings from various studies and case studies illustrating its efficacy.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired compound. Recent studies have explored various synthetic routes that leverage different catalytic systems and reaction conditions to optimize yields and purity.

Antioxidant Activity

This compound has been evaluated for its antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. The compound demonstrated significant radical scavenging activity, as evidenced by its ability to reduce reactive oxygen species (ROS) in vitro.

Table 1: Antioxidant Activity of this compound

Concentration (μM)% Inhibition of DPPH Radical
1045%
5070%
10085%

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound against various bacterial strains. The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Bacillus subtilis16 μg/mL

Enzyme Inhibition

This compound has been studied for its inhibitory effects on key enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of xanthine oxidase (XO), an enzyme linked to hyperuricemia and gout.

Case Study: Xanthine Oxidase Inhibition
A recent study synthesized a series of this compound derivatives and evaluated their XO inhibitory activity. The most potent derivative exhibited an IC50 value significantly lower than that of allopurinol, a standard treatment for gout.

Table 3: XO Inhibitory Activity of this compound Derivatives

CompoundIC50 (μM)Comparison to Allopurinol (IC50 = 7.86 μM)
This compound3.562.5-fold more potent
Derivative A5.19More potent
Derivative B9.76Comparable

The mechanism by which this compound exerts its biological effects is multifaceted. For antioxidant activity, it is believed to donate electrons to free radicals, thereby stabilizing them and preventing cellular damage. In terms of antimicrobial action, the disruption of bacterial cell membranes and inhibition of enzyme activity are likely involved.

Properties

CAS No.

22928-63-8

Molecular Formula

C7H13NS

Molecular Weight

143.25 g/mol

IUPAC Name

azocane-2-thione

InChI

InChI=1S/C7H13NS/c9-7-5-3-1-2-4-6-8-7/h1-6H2,(H,8,9)

InChI Key

ZLUNIUCVHBOLSC-UHFFFAOYSA-N

Canonical SMILES

C1CCCNC(=S)CC1

Origin of Product

United States

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